molecular formula C21H24N2O B14868445 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide

3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B14868445
M. Wt: 320.4 g/mol
InChI Key: BQKLEOBMFAGUJC-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a propanamide group attached to the indole nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can be achieved through a multi-step process:

    Starting Materials: Indole, 4-phenylbutan-2-amine, and propanoyl chloride.

    Step 1: The indole is first reacted with propanoyl chloride in the presence of a base such as triethylamine to form 3-(1H-indol-3-yl)propanamide.

    Step 2: The resulting 3-(1H-indol-3-yl)propanamide is then coupled with 4-phenylbutan-2-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: May include enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: Could affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)propanamide: Lacks the 4-phenylbutan-2-yl group.

    N-(4-phenylbutan-2-yl)propanamide: Lacks the indole core.

    Indole-3-carboxamide: Contains a carboxamide group instead of a propanamide group.

Uniqueness

3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to the presence of both the indole core and the 4-phenylbutan-2-yl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide

InChI

InChI=1S/C21H24N2O/c1-16(11-12-17-7-3-2-4-8-17)23-21(24)14-13-18-15-22-20-10-6-5-9-19(18)20/h2-10,15-16,22H,11-14H2,1H3,(H,23,24)

InChI Key

BQKLEOBMFAGUJC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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